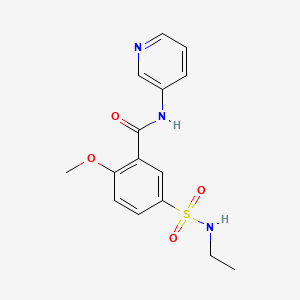![molecular formula C12H13Cl2N5O B2743248 3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide CAS No. 1356729-44-6](/img/structure/B2743248.png)
3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide is a complex organic molecule that has drawn interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide generally involves multiple steps, starting from readily available precursors:
Formation of the 1,2,4-Triazole Ring: : The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with corresponding isocyanates.
Substitution Reactions:
Amide Formation: : The final step involves the coupling of the chlorinated pyridine with the triazole intermediate using amide coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
For large-scale production, the synthesis route might be streamlined to optimize yield and reduce cost. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the reactions, using automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can be oxidized using strong oxidizing agents, affecting the triazole and pyridine rings.
Reduction: : Hydrogenation or other reduction methods can be used to modify the functional groups attached to the rings.
Substitution: : Halogen atoms on the pyridine ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions Used
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Nucleophiles like amines, thiols, or alkoxides under conditions such as reflux in polar aprotic solvents.
Major Products Formed from These Reactions
Oxidation Products: : Varied oxidized forms of the triazole and pyridine rings.
Reduction Products: : Reduced derivatives where double bonds might be hydrogenated.
Substitution Products: : Derivatives where chlorine atoms are replaced with other functional groups.
Scientific Research Applications
3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide has been used across multiple research domains:
Chemistry: : Investigated as a precursor for more complex molecules and as a catalyst in specific organic reactions.
Biology: : Studied for its interactions with various biological receptors, showcasing potential as a bioactive compound.
Medicine: : Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the development of agrochemicals and pesticides due to its structural similarity to active compounds in this category.
Mechanism of Action
The compound's mechanism of action is closely tied to its structural features:
Molecular Targets: : It often interacts with enzyme active sites or receptor binding sites due to its aromatic rings and functional groups.
Pathways Involved: : Depending on the specific application, it can inhibit enzymatic activities or modulate receptor functions, leading to desired biological effects such as antimicrobial activity or growth inhibition in cancer cells.
Comparison with Similar Compounds
Comparison
Compared to other compounds with similar structural motifs, 3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide stands out due to its unique combination of chlorine substituents and the triazole ring, which can impart distinct reactivity and biological activity.
List of Similar Compounds
3,6-dichloro-2-pyridinecarboxamide: : Lacks the triazole ring but maintains the chlorinated pyridine structure.
N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide: : Similar but without the chlorine atoms.
4-isopropyl-1,2,4-triazole derivatives: : Various compounds containing the triazole ring with different substituents.
Properties
IUPAC Name |
3,6-dichloro-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N5O/c1-7(2)19-6-16-18-10(19)5-15-12(20)11-8(13)3-4-9(14)17-11/h3-4,6-7H,5H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYJZDJCBSSMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CNC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2743170.png)
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2743171.png)
![1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2743172.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,4-difluorophenyl)methanone](/img/structure/B2743173.png)
![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2743174.png)






